molecular formula C8H14ClN3 B2679631 (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride CAS No. 1989659-54-2

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No. B2679631
CAS RN: 1989659-54-2
M. Wt: 187.67
InChI Key: WRMGHQJRRIZNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride”, pyrazole derivatives have been synthesized and studied for their diverse pharmacological effects . The synthesis of these compounds typically involves elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, can be transmitted through sandfly bites. Research has shown that some hydrazine-coupled pyrazoles, including our compound, display potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a novel antileishmanial agent.

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a significant global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives, such as compounds 14 and 15, have shown promising inhibition effects against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression . These findings highlight their potential as effective antimalarial agents.

Molecular Docking Studies

Compound 13’s in vitro antipromastigote activity was further justified through molecular docking studies. It exhibited a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy. This computational analysis supports its efficacy as an antileishmanial agent .

Fluorescent Pyrazolo[1,5-a]pyrimidines

The condensation of 5-amino-pyrazoles with enynones provides access to fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines. These compounds have potential applications in organic chemistry and medicinal research .

Other Unexplored Fields

While the above applications are well-documented, there may be additional unexplored areas where this compound could prove valuable. Researchers should investigate its potential in drug discovery, neuropharmacology, or other relevant domains.

properties

IUPAC Name

(4-cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-11-8(4-9)7(5-10-11)6-2-3-6;/h5-6H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMGHQJRRIZNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.